2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-(methylthio)-
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Description
2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-(methylthio)- is a useful research compound. Its molecular formula is C11H11ClN4S and its molecular weight is 266.75 g/mol. The purity is usually 95%.
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Biological Activity
2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-(methylthio)-, also known as 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine (CAS Number: 3275-44-3), is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₁ClN₄S
- Molecular Weight : 234.68 g/mol
- CAS Number : 3275-44-3
- SMILES Notation : Cc1nc(N)nc(N)c1c2ccc(Cl)cc2
Research indicates that compounds similar to 2,4-Pyrimidinediamine often exhibit their biological effects through the inhibition of specific enzymes or receptors. For instance, studies have shown that pyrimidine derivatives can modulate signaling pathways related to inflammation and immune responses by inhibiting IgE and IgG receptor signaling cascades .
Anticancer Activity
Some studies have suggested that pyrimidine derivatives possess anticancer properties. For example:
- Inhibition of Cancer Cell Proliferation : Research indicates that derivatives can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : A study involving a related pyrimidine compound demonstrated significant cytotoxicity against breast cancer cells, suggesting a potential role in cancer therapy.
Antimicrobial Activity
Pyrimidine compounds have also been examined for their antimicrobial properties:
- Mechanism : They may exert their effects by disrupting bacterial cell wall synthesis or inhibiting nucleic acid synthesis.
- Case Study : In vitro studies showed that 5-(4-chlorophenyl)-6-methylpyrimidine derivatives exhibited activity against Gram-positive bacteria.
Data Table of Biological Activities
Activity Type | Mechanism of Action | Reference |
---|---|---|
Anticancer | Induces apoptosis; cell cycle arrest | |
Antimicrobial | Disrupts cell wall synthesis | |
Anti-inflammatory | Inhibits immune receptor signaling |
Safety and Toxicology
Toxicological assessments are crucial for understanding the safety profile of 2,4-Pyrimidinediamine. Preliminary data suggest moderate toxicity levels in certain cellular assays. Further studies are needed to establish a comprehensive safety profile.
Properties
CAS No. |
61539-19-3 |
---|---|
Molecular Formula |
C11H11ClN4S |
Molecular Weight |
266.75 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-6-methylsulfanylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H11ClN4S/c1-17-10-8(9(13)15-11(14)16-10)6-2-4-7(12)5-3-6/h2-5H,1H3,(H4,13,14,15,16) |
InChI Key |
ZBAZZYXYQVYRRQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NC(=C1C2=CC=C(C=C2)Cl)N)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.